3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine
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Overview
Description
3-(2-Methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is a heterocyclic compound that belongs to the class of triazolo-thiadiazepines. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications, particularly in the field of medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-methoxybenzaldehyde under reflux conditions in the presence of a catalytic amount of piperidine . The reaction is carried out in ethanol, and the product is obtained in moderate yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and methoxyphenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
3-(2-Methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively . This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and have been studied for their antimicrobial and antifungal activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These derivatives have shown potential as anticancer agents, particularly against breast cancer cells.
Uniqueness
3-(2-Methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit both PARP-1 and EGFR enzymes sets it apart from other similar compounds, making it a valuable candidate for further research and development in medicinal chemistry .
Properties
CAS No. |
875005-71-3 |
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Molecular Formula |
C18H14N4OS |
Molecular Weight |
334.4g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-8-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine |
InChI |
InChI=1S/C18H14N4OS/c1-23-15-10-6-5-9-14(15)17-20-21-18-22(17)19-12-11-16(24-18)13-7-3-2-4-8-13/h2-12H,1H3 |
InChI Key |
JYVASSAUPXKSPS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=CC=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C3N2N=CC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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